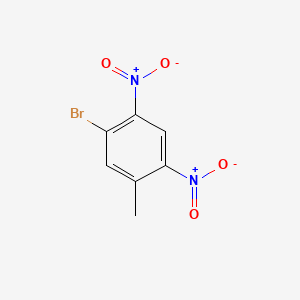

1-Bromo-5-methyl-2,4-dinitrobenzene

Beschreibung

Contextualization within Halogenated and Methylated Nitroaromatic Compound Research

This compound is a member of the halogenated and methylated nitroaromatic family. Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO2) on an aromatic ring, are a major class of industrial chemicals used in the production of dyes, polymers, pesticides, and explosives. nih.gov The addition of halogen atoms and methyl groups to the nitroaromatic core can significantly influence the compound's physical and chemical properties. nih.gov

The nitro groups are strongly electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. The bromine atom, also an electron-withdrawing group, further influences the ring's reactivity. In contrast, the methyl group is electron-donating, which can affect the orientation of further substitutions. The interplay of these electronic effects, combined with the steric hindrance provided by the substituents, makes 1-Bromo-5-methyl-2,4-dinitrobenzene (B145878) a fascinating subject for studying reaction mechanisms in aromatic chemistry.

Significance of Polysubstituted Benzene Derivatives in Contemporary Organic Chemistry

Polysubstituted benzene derivatives are fundamental to modern organic synthesis. fiveable.me The ability to introduce multiple functional groups onto a benzene ring with specific regiochemistry is crucial for constructing complex molecules with desired properties. openstax.orgpressbooks.pub The synthesis of these compounds often requires careful strategic planning, taking into account the directing effects of the existing substituents. openstax.orgpressbooks.pub Activating groups direct incoming substituents to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. fiveable.me Mastering the synthesis of polysubstituted benzenes is therefore a key skill in organic chemistry. openstax.orgpressbooks.pub

Overview of Academic Research Endeavors Focused on this compound

Academic research on this compound and related compounds often centers on developing new synthetic methodologies and understanding the mechanisms of aromatic substitution reactions. Studies have explored various synthetic routes, including the bromination and nitration of toluene (B28343) derivatives, with a focus on optimizing reaction conditions to achieve high yields and selectivity. The compound also serves as a model for investigating the reactivity of polysubstituted aromatic systems. For instance, the bromine atom can be displaced by various nucleophiles, and the nitro groups can be reduced to amino groups, opening pathways to a wide range of other derivatives.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrN₂O₄ | nih.gov |

| Molar Mass | 261.03 g/mol | nih.gov |

| Appearance | Yellow crystalline solid | chemicalbook.com |

| Melting Point | 71-73 °C | sigmaaldrich.com |

| Solubility | Slightly soluble in water | sciencemadness.org |

| CAS Number | 38913-97-4 |

Synthesis and Reactions

The synthesis of this compound typically involves a multi-step process. One common approach starts with the nitration of toluene, followed by bromination. The directing effects of the methyl and nitro groups must be carefully considered to achieve the desired substitution pattern.

Key reactions involving this compound include:

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, allowing the bromine atom to be replaced by various nucleophiles.

Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using reducing agents, leading to the formation of substituted anilines.

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-5-methyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYNGFFZOPEJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968998 | |

| Record name | 1-Bromo-5-methyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-53-0 | |

| Record name | NSC10983 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-5-methyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 5 Methyl 2,4 Dinitrobenzene and Analogous Systems

Strategic Approaches to Halogenation and Nitration on Aromatic Rings

The introduction of halogen and nitro groups onto an aromatic nucleus is predominantly achieved through electrophilic aromatic substitution (EAS). gmu.eduminia.edu.egmasterorganicchemistry.com This class of reactions involves the attack of an electron-rich aromatic ring on a potent electrophile, leading to the substitution of a hydrogen atom. minia.edu.egmasterorganicchemistry.com The efficiency and selectivity of these reactions are highly dependent on the nature of the substituents already present on the ring and the reaction conditions employed.

Electrophilic Aromatic Substitution Protocols for Bromination and Dinitration

Bromination: The bromination of aromatic compounds like toluene (B28343), a structural precursor to the target molecule, typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule and generate a more potent electrophile. libretexts.org The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. gmu.eduminia.edu.eg

Nitration: Aromatic nitration is accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). cerritos.edu Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). minia.edu.egcerritos.edu The nitronium ion is then attacked by the aromatic ring. For the synthesis of dinitro compounds, harsher reaction conditions, such as higher temperatures, are often necessary to introduce the second nitro group onto the already deactivated ring. cerritos.edu

| Reagent/Catalyst | Reaction | Purpose |

| Br₂/FeBr₃ | Bromination | Generates a polarized bromine molecule for electrophilic attack. |

| HNO₃/H₂SO₄ | Nitration | Forms the highly electrophilic nitronium ion (NO₂⁺). |

Regioselective Control in the Synthesis of Polysubstituted Benzene (B151609) Derivatives

The directing effects of substituents on an aromatic ring are paramount in achieving the desired substitution pattern. The methyl group (-CH₃) is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects. gmu.educerritos.edu Conversely, the nitro group (-NO₂) is a strongly deactivating, meta-directing group because of its powerful electron-withdrawing resonance and inductive effects. The bromine atom is a deactivating but ortho, para-directing group.

In the synthesis of 1-Bromo-5-methyl-2,4-dinitrobenzene (B145878), the order of substituent introduction is critical. Starting with toluene, the methyl group would direct incoming electrophiles to the ortho and para positions. Nitration of toluene, for instance, yields a mixture of ortho-nitrotoluene and para-nitrotoluene. cerritos.edu Subsequent reactions must then contend with the directing effects of both the methyl and nitro groups. To achieve the 1-bromo-5-methyl-2,4-dinitro substitution pattern, a careful synthetic strategy must be devised to navigate these competing directing effects.

Multi-Step Reaction Sequences for Complex Architectures

The synthesis of highly substituted and electronically complex molecules like this compound often necessitates multi-step reaction sequences. libretexts.orged.govlibretexts.org These sequences allow for the strategic introduction of functional groups in a controlled manner, overcoming the inherent regiochemical challenges posed by the starting materials.

Sequential Functionalization Strategies for Brominated, Methylated Dinitrobenzenes

A plausible synthetic route to this compound would likely involve a carefully planned sequence of nitration and bromination steps, potentially utilizing a starting material other than toluene to achieve the desired regiochemistry. For example, starting with m-cresol (3-methylphenol) could be a strategic choice. The hydroxyl group is a strong activating, ortho, para-director. Nitration of m-cresol would be expected to yield dinitro derivatives, followed by conversion of the hydroxyl group to a bromine atom via a Sandmeyer-type reaction or other transformation.

Alternatively, beginning with a precursor where the desired substitution pattern is already partially established can simplify the synthesis. For instance, the nitration of 3-bromotoluene would be influenced by both the ortho, para-directing bromo group and the ortho, para-directing methyl group. The interplay of these directing effects would need to be carefully considered to predict and control the regiochemical outcome of the dinitration.

Utilization of Precursors in the Targeted Synthesis of Substituted Nitroaromatics

The selection of an appropriate precursor is a cornerstone of synthetic strategy. In some instances, a functional group is introduced to serve as a directing group and is later removed or transformed. For example, an amino group, a strong ortho, para-director, can be used to guide substitution, and then be removed via diazotization followed by reduction. scispace.com

For the target molecule, a potential precursor could be 3-methylaniline. Dinitration of acetanilide (the acetylated, protected form of aniline) followed by hydrolysis would yield 2,4-dinitro-5-methylaniline. The amino group could then be converted to a bromo group through a Sandmeyer reaction. This multi-step approach provides a high degree of regiochemical control.

Advanced Synthetic Techniques and Reaction Environment Effects

Modern synthetic chemistry offers a range of advanced techniques to improve the efficiency, selectivity, and environmental footprint of chemical transformations. While specific advanced methods for the synthesis of this compound are not extensively documented in readily available literature, general principles of advanced synthesis can be applied.

The use of microwave irradiation can significantly accelerate reaction rates for both nitration and bromination, often leading to cleaner reactions and higher yields in shorter timeframes. Flow chemistry provides a platform for the safe and controlled execution of highly exothermic reactions like nitration, minimizing the risks associated with batch processing.

The reaction environment, including the choice of solvent and catalyst, can have a profound impact on the outcome of a synthesis. For instance, greener bromination methods have been developed that avoid the use of elemental bromine, instead utilizing reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst. scribd.com These methods can offer improved safety and reduced environmental impact. The development of solid acid catalysts for nitration is another area of active research, aiming to replace the corrosive and difficult-to-recycle sulfuric acid.

| Technique | Advantage |

| Microwave-assisted synthesis | Accelerated reaction rates, potentially higher yields. |

| Flow chemistry | Enhanced safety and control for exothermic reactions. |

| Green brominating agents (e.g., NBS) | Improved safety and reduced environmental impact. |

| Solid acid catalysts | Potential for easier separation and catalyst recycling. |

Investigations into Solid-State Bromination of Nitroaromatic Substrates

The exploration of solid-state reactions for the synthesis of halogenated nitroaromatics represents a move towards greener and more efficient chemical processes. These solvent-free methods can offer unique selectivity and reactivity compared to traditional solution-phase synthesis.

Research has shown that the solid-state bromination of various nitroaromatic compounds using N-bromosuccinimide (NBS) successfully yields nuclear brominated products. rsc.orgresearchgate.net The precursor to this compound is 2,4-dinitrotoluene, a solid at room temperature, making it a suitable candidate for such investigations. In these solid-state reactions, reactivity is highly dependent on factors such as reaction time, temperature, and the specific substituents on the aromatic ring. rsc.org

Further advancements in solvent-free approaches include mechanochemistry, where mechanical force (e.g., ball milling) is used to initiate reactions. Mechanochemical bromination has been successfully applied to various aromatic compounds. researchgate.netresearchgate.net For instance, the bromination of naphthalene has been achieved using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a zeolite catalyst in a ball mill, demonstrating a scalable, solvent-free method. researchgate.net While not specifically detailed for 2,4-dinitrotoluene, these studies on analogous solid-state and mechanochemical systems provide a strong foundation for developing selective and efficient syntheses of this compound.

Table 1: Summary of Solid-State Bromination Studies on Nitroaromatic and Analogous Compounds

| Substrate Class | Reagent | Conditions | Key Findings |

|---|---|---|---|

| Nitroaromatic Compounds | N-Bromosuccinimide (NBS) | Solid-state mixing, varying time and temperature | Exclusively nuclear bromination occurs. Reactivity and selectivity depend on the crystalline state of the substrate. rsc.orgresearchgate.net |

| Naphthalene | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) / Zeolite | Ball milling (mechanochemistry) | Demonstrates a scalable, continuous, and solvent-free catalytic bromination method applicable to aromatic systems. researchgate.net |

| Acetophenone | N-Bromosuccinimide (NBS) / p-Toluenesulfonic acid | Manual grinding (mechanochemistry) | Rapid and high-yield α-bromination achieved without solvent, showcasing a significant reduction in reaction time. researchgate.net |

Influence of Reaction Media and Catalysis on Synthetic Efficiency and Selectivity

The bromination of highly deactivated aromatic rings like 2,4-dinitrotoluene is challenging in the solution phase and is profoundly influenced by the choice of reaction medium and catalyst. These factors are crucial for activating the brominating agent and overcoming the high energy barrier for electrophilic attack.

A widely employed and effective method involves using N-bromosuccinimide (NBS) in concentrated sulfuric acid . organic-chemistry.orgorganic-chemistry.org In this system, concentrated H₂SO₄ acts as both the solvent and a powerful activating agent. It protonates NBS, generating a highly electrophilic bromine species capable of substituting a hydrogen atom on the deactivated ring. This method is noted for its mild reaction conditions and simple workup, providing good yields for various deactivated aromatics. organic-chemistry.orgorganic-chemistry.org

Another strategy involves the use of molecular bromine in the presence of a catalyst . Due to the deactivating nature of the nitro groups, a strong Lewis acid or an oxidizing agent is often required. For instance, the combination of bromine and nitric acid in concentrated sulfuric acid serves as an effective system for brominating strongly deactivated aromatic compounds. scirp.org In this medium, nitric acid assists in generating the potent brominating species. Zeolite catalysts have also been shown to influence the regioselectivity of bromination, particularly in directing substitution towards the para-position, due to the shape-selective environment within their pores. nih.govhuji.ac.ilrsc.org

Vanadium-based catalysts , such as vanadium pentoxide (V₂O₅), have emerged as effective promoters for the bromination of organic substrates. organic-chemistry.org In a system mimicking the enzyme bromoperoxidase, V₂O₅ in the presence of an acid and hydrogen peroxide can catalyze the oxidation of bromide ions to generate an electrophilic bromine species. jst.go.jpacs.org This offers a pathway that can proceed under mild conditions with high selectivity. organic-chemistry.org

Table 2: Comparison of Catalytic Systems and Reaction Media for Bromination of Deactivated Aromatics

| Substrate(s) | Reagent(s) / Catalyst(s) | Reaction Medium | Key Features & Selectivity | Yield |

|---|---|---|---|---|

| Deactivated Aromatics (e.g., 1,3-Dinitrobenzene) | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Simple, efficient, and mild conditions with clean transformations. organic-chemistry.orgorganic-chemistry.org | 87% organic-chemistry.org |

| Strongly Deactivated Aromatics | Br₂ / HNO₃ | Concentrated H₂SO₄ | Effective for strongly deactivated rings; combines nitration and bromination in one stage for moderately deactivated substrates. scirp.org | N/A |

| Toluene (moderately deactivated analog) | Br₂ / Zeolite HY / Lewis Acid | Liquid Phase | Provides high para-selectivity due to the shape-selective nature of the zeolite catalyst. google.com | N/A |

| Aromatic Hydrocarbons | Tetrabutylammonium bromide / V₂O₅-H₂O₂ | Dichloromethane | Mimics bromoperoxidase enzyme; offers mild conditions, high selectivity, and high reaction rates. organic-chemistry.orgjst.go.jp | 90-98% |

| Toluene | Br₂ / Na-Y Zeolite / Propylene Oxide | Liquid Phase | Propylene oxide acts as an HBr scavenger, dramatically improving para-selectivity. rsc.org | N/A |

Mechanistic Investigations of 1 Bromo 5 Methyl 2,4 Dinitrobenzene Reactivity

Reductive Transformations

Beyond SNAr reactions, 1-Bromo-5-methyl-2,4-dinitrobenzene (B145878) can undergo reductive transformations. These reactions typically target the nitro groups or the carbon-bromine bond. The selective reduction of one functional group in the presence of others is a key challenge and an area of active research.

Selective Debromination Mechanisms in Halogenated Nitroaromatics

Selective debromination of halogenated nitroaromatics is a valuable synthetic transformation. Catalytic hydrogenation is a common method for achieving this. organic-chemistry.org Bromo substituents on aromatic rings can be selectively removed under neutral conditions using a palladium-on-carbon (Pd/C) catalyst and hydrogen gas. organic-chemistry.org Advantageously, bromides are reduced more readily than chlorides, often requiring less catalyst and milder conditions. organic-chemistry.org

This selectivity is particularly useful as the bromo group can be retained while other functional groups, such as nitro groups, are transformed, or vice versa. Research has shown that bromides can be selectively reduced in the presence of nitro, chloro, cyano, keto, or carboxylic acid groups. organic-chemistry.org This allows for the bromo group to be used as a blocking group in regioselective synthesis, which is then removed at a later stage. organic-chemistry.org

Reduction Pathways of Nitro Groups in Dinitrobenzene Systems

The reduction of nitro groups in dinitrobenzene systems, such as this compound, is a critical aspect of their chemistry, influencing their environmental fate and synthetic utility. The electron-withdrawing nature of the two nitro groups significantly impacts the reactivity of the benzene (B151609) ring and the nitro groups themselves. While specific studies on this compound are limited, the reduction pathways can be inferred from related dinitrobenzene compounds.

The reduction of nitroaromatic compounds can proceed through various pathways, depending on the reducing agent and reaction conditions. Generally, the reduction of a nitro group to an amino group involves a six-electron transfer and proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. In the case of dinitrobenzenes, the reduction can occur stepwise, with one nitro group being reduced before the other.

For a related compound, 1-bromo-2,4-dinitrobenzene, the nitro groups can be reduced to amino groups using agents like tin and hydrochloric acid or hydrogen with a palladium catalyst . The electron-withdrawing character of the nitro groups makes the benzene ring susceptible to nucleophilic attack, a feature that also modulates the reduction process . The electrochemical reduction of nitro compounds often shows a reversible one-electron transfer to form a nitrobenzene (B124822) radical anion rsc.org. The presence of multiple nitro groups, as in dinitrobenzene systems, will influence the reduction potential.

The photolysis of meta- and para-substituted nitrobenzenes with electron-withdrawing groups in isopropanol (B130326) has been shown to yield the corresponding substituted anilines, while nitrobenzene and para-substituted derivatives with electron-donating groups form phenylhydroxylamines oup.com. This suggests that the electronic environment of the benzene ring plays a crucial role in determining the final reduction product.

Table 1: General Reduction Pathways of Nitroaromatic Compounds

| Reducing Agent/Condition | Intermediate Species | Final Product |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd) | Nitroso, Hydroxylamine | Amine |

| Metal/Acid (e.g., Sn/HCl) | Nitroso, Hydroxylamine | Amine |

| Electrochemical Reduction | Radical Anion | Amine |

This table presents generalized pathways and products. The specific outcome for this compound may vary based on reaction conditions.

Photochemical Reactions of Substituted Nitrobenzenes

The photochemistry of substituted nitrobenzenes is a rich field of study, with implications for atmospheric chemistry, materials science, and photobiology. The absorption of light by these compounds can lead to a variety of chemical transformations.

A significant photochemical reaction for some nitroaromatic compounds is the release of nitric oxide (NO) upon irradiation. This process is of particular interest for the development of photoactivated NO donors for therapeutic applications nih.govnih.gov. The mechanism is believed to proceed from the excited triplet state of the nitroaromatic compound.

The presence of a methyl group ortho to the nitro group, as is the case in this compound (with a methyl group ortho to the nitro group at position 2), has a pronounced effect on photoreactivity. It is generally accepted that ortho-methyl groups can force the nitro group to twist out of the plane of the aromatic ring ucl.ac.uk. This steric effect predisposes the molecule to form the key oxaziridine (B8769555) intermediate, thereby enhancing the photorelease of NO ucl.ac.uk.

Studies on various nitrobenzene derivatives have demonstrated that the presence of ortho-methyl groups is a crucial feature for efficient NO photorelease scienceopen.com. For instance, visible-light irradiation of 2,6-dimethylnitrobenzenes with extended π-systems at the 4-position leads to efficient NO release nih.govacs.org. This enhancement is attributed to both the steric effect on the nitro group conformation and its influence on the electronic properties of the molecule nih.govacs.org.

The quantum yield of photoreduction for substituted nitrobenzenes is also influenced by the nature and position of substituents. In the photoreduction of 4-substituted nitrobenzenes by triethylamine, compounds with electron-donating substituents were found to be efficient photoinitiators for polymerization, a process driven by the formation of an α-aminoethyl radical from the interaction of the nitro compound's triplet state with the amine rsc.org. Conversely, the presence of electron-withdrawing substituents led to negligible polymerization rsc.org. While specific quantum yield data for this compound is not available, the data for related compounds illustrates the substituent effects.

Table 2: Quantum Yields for the Disappearance of Substituted Nitrobenzenes in Isopropanol

| Substituent | Wavelength (nm) | Quantum Yield (Φ) |

|---|---|---|

| p-NO₂ | 366 | 0.038 |

| p-CN | 313 | 0.065 |

| m-CN | 313 | 0.052 |

| p-COOC₂H₅ | 313 | 0.098 |

| H | 313 | 0.021 |

| p-CH₃ | 313 | 0.011 |

| p-OCH₃ | 366 | 0.009 |

Data sourced from a study on the photoreduction of substituted nitrobenzenes oup.com. This table provides context on how substituents influence quantum yields and does not include data for the specific subject compound.

Computational and Theoretical Chemistry Studies on 1 Bromo 5 Methyl 2,4 Dinitrobenzene and Derivatives

Quantum Chemical Characterization

Quantum chemical methods are fundamental in elucidating the electronic structure and reactivity of molecules like 1-Bromo-5-methyl-2,4-dinitrobenzene (B145878). These computational tools provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For aromatic compounds, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), are employed to optimize molecular geometry and analyze vibrational frequencies. nih.gov These calculations provide insights into the stability and structure of the molecule. nih.gov For instance, in a related compound, 1-bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring was determined to be 14.9 (11)°, highlighting the influence of ortho substituents on the molecular conformation. researchgate.netnih.gov Such studies are crucial for understanding how the arrangement of atoms affects the molecule's properties. Computational studies on similar structures, like 5-Bromo-2-Hydroxybenzaldehyde, also utilize DFT to analyze molecular structure, vibrations, and stability. nih.gov

Table 1: Representative DFT Calculation Parameters

| Parameter | Method/Basis Set | Application |

|---|---|---|

| Geometry Optimization | DFT/B3LYP/6-31G(d,p) | Determination of the lowest energy molecular structure. nih.gov |

| Vibrational Frequencies | DFT/B3LYP/6-311++G(d,p) | Analysis of molecular vibrations and stability. nih.gov |

| Electronic Excitations | TD-DFT | Calculation of UV-Vis spectra and electronic transitions. nih.gov |

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. irjweb.comresearchgate.net A smaller gap suggests higher reactivity and polarizability. nih.gov For example, in one study, the HOMO-LUMO energy gap for a molecule was calculated to be 4.4871 eV, indicating its chemical reactivity. irjweb.com A soft molecule is characterized by a small HOMO-LUMO gap, while a hard molecule has a large gap. mdpi.com The analysis of these orbitals helps in identifying the sites susceptible to electrophilic and nucleophilic attacks. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data for a Representative Molecule

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.2967 | Electron Donor |

| LUMO | -1.8096 | Electron Acceptor |

| Energy Gap (ΔE) | 4.4871 | Indicator of Chemical Reactivity |

Note: Data is illustrative for an imidazole derivative and not specific to this compound. irjweb.com

Computational chemistry also allows for the study of reaction mechanisms by calculating the free energy changes and identifying transition states. These calculations are essential for understanding the kinetics and thermodynamics of chemical transformations involving dinitrobenzene derivatives. For instance, kinetic studies on the nitration of o-nitrotoluene to produce dinitrotoluene isomers have been performed to establish complete kinetic models. rsc.org Such models, which determine kinetic parameters, are vital for controlling reaction outcomes. Understanding the energy barriers of these reactions helps in optimizing reaction conditions for desired products.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

QSPR models are statistical tools that correlate the structural features of molecules with their chemical properties or reactivity. These models are widely used in predictive chemistry.

A crucial step in QSPR modeling is the calculation of molecular descriptors. researchgate.net These descriptors are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. For nitroaromatic compounds, descriptors derived from quantum chemical calculations are often used. researchgate.net These can include electronic properties like charge distribution and orbital energies, which are critical in determining the reactivity of substituted benzenes. The goal is to develop mathematical relationships between these descriptors and experimentally observed properties. researchgate.net

Machine learning (ML) algorithms are increasingly being used to build predictive QSPR models. nih.gov Algorithms like Support Vector Machines (SVM), Random Forest (RF), and k-Nearest Neighbors (k-NN) can be trained on datasets of molecules with known properties to predict the properties of new, untested compounds. mdpi.com These models have been successfully applied to predict various properties, including toxicity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. researchgate.net For instance, ML models have been developed to predict the impact sensitivity of nitro compounds, which is a critical safety parameter. nih.gov By combining molecular fingerprints with ML algorithms, researchers can create robust models for chemical property prediction. mdpi.com

Advanced Spectroscopic Simulation and Interpretation

Computational chemistry provides powerful tools for the simulation and interpretation of spectroscopic data, offering insights that complement and guide experimental work. For complex molecules like this compound, theoretical calculations are indispensable for accurately assigning vibrational modes and predicting novel optical properties.

Computational Simulation of IR and Raman Spectra for Comprehensive Band Assignment

The interpretation of experimental infrared (IR) and Raman spectra for polyatomic molecules can be challenging due to the complexity of vibrational modes. Computational simulations offer a robust method for achieving a detailed and reliable assignment of spectral bands. nih.gov The primary approach involves the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), to model the molecule's vibrational characteristics. researchgate.net

The process begins with the optimization of the molecule's ground-state geometry. Using a selected functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)), the calculation finds the lowest energy conformation of the molecule. researchgate.netresearchgate.net Following geometry optimization, a frequency calculation is performed. This computes the harmonic vibrational frequencies, IR intensities, and Raman scattering activities. researchgate.net

The calculated frequencies are systematically scaled to correct for approximations in the computational method and the neglect of anharmonicity, which improves agreement with experimental data. researchgate.net A comprehensive assignment of the vibrational modes is then achieved through Potential Energy Distribution (PED) analysis. PED provides a detailed description of each normal mode in terms of contributions from internal coordinates (stretching, bending, torsion), allowing for an unambiguous assignment of the spectral bands. researchgate.net

For this compound, this computational approach allows for the precise assignment of vibrations corresponding to its key functional groups, including the C-H stretching and bending modes of the aromatic ring and the methyl group, the symmetric and asymmetric stretching of the two nitro (NO₂) groups, and the vibrations involving the C-Br bond.

Table 1: Simulated Vibrational Frequencies and Assignments for this compound Note: This table presents hypothetical data based on typical computational results for similar aromatic compounds. Experimental values would be required for direct comparison.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Potential Energy Distribution (PED) Assignment |

| 3125 | 3000 | 15.2 | 85.6 | 98% ν(C-H) aromatic |

| 3010 | 2890 | 25.8 | 110.3 | 95% ν_as(C-H) methyl |

| 1590 | 1558 | 250.5 | 45.2 | 85% ν_as(NO₂) |

| 1565 | 1534 | 210.1 | 50.8 | 88% ν_as(NO₂) |

| 1360 | 1333 | 180.7 | 30.1 | 90% ν_s(NO₂) |

| 1150 | 1127 | 40.3 | 15.5 | 60% β(C-H) + 30% ν(C-C) |

| 840 | 823 | 95.6 | 10.4 | 80% γ(C-H) |

| 680 | 666 | 55.1 | 25.9 | 75% ν(C-Br) |

Abbreviations: ν, stretching; ν_as, asymmetric stretching; ν_s, symmetric stretching; β, in-plane bending; γ, out-of-plane bending.

Theoretical Investigations into Nonlinear Optical Properties of Nitroaromatic Derivatives

Nitroaromatic compounds have attracted significant attention in materials science due to their potential for applications in nonlinear optics (NLO). uobaghdad.edu.iq These applications, which include optical switching and frequency conversion, rely on materials that exhibit a strong second- or third-order NLO response. ripublication.comrsc.org The NLO properties of organic molecules are often enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov

Theoretical investigations using quantum chemistry are crucial for understanding and predicting the NLO behavior of these materials, guiding the design of new molecules with enhanced properties. nih.gov DFT calculations are widely employed to determine the key parameters that govern NLO response, such as the electric dipole moment (μ), linear polarizability (α), and, most importantly, the first hyperpolarizability (β). scilit.com The magnitude of the first hyperpolarizability (β) is a direct measure of a molecule's second-order NLO activity, which is responsible for phenomena like second-harmonic generation (SHG). ripublication.comscilit.com

Studies on various nitroaromatic derivatives show that the number and position of nitro groups, as well as the presence of other substituents on the aromatic ring, significantly influence the molecule's hyperpolarizability. For instance, the introduction of strong electron-donating groups in conjunction with the electron-withdrawing nitro groups can lead to a substantial increase in the β value. Computational screening allows researchers to systematically evaluate series of derivatives to identify candidates with optimal NLO properties before undertaking complex and costly synthesis. nih.gov

Table 2: Calculated NLO Properties for a Series of Nitroaromatic Derivatives Note: This table presents representative data to illustrate structure-property relationships. Values are calculated at the DFT/B3LYP level.

| Compound | Dipole Moment (μ) [Debye] | Mean Polarizability (⟨α⟩) [esu] | First Hyperpolarizability (β_tot) [esu] |

| Nitrobenzene (B124822) | 4.22 | 1.25 x 10⁻²³ | 1.90 x 10⁻³⁰ |

| 1,3-Dinitrobenzene | 3.95 | 1.40 x 10⁻²³ | 0.50 x 10⁻³⁰ |

| p-Nitroaniline | 6.87 | 1.48 x 10⁻²³ | 9.20 x 10⁻³⁰ |

| 2,4-Dinitroaniline | 5.15 | 1.65 x 10⁻²³ | 4.50 x 10⁻³⁰ |

| 1-Bromo-2,4-dinitrobenzene | 3.50 | 1.70 x 10⁻²³ | 1.20 x 10⁻³⁰ |

Academic Research Applications and Utility in Chemical Sciences

Reagent and Intermediate in Complex Organic Synthesis

The strategic placement of a bromine atom, a good leaving group, and electron-withdrawing nitro groups makes 1-Bromo-5-methyl-2,4-dinitrobenzene (B145878) a valuable starting material and intermediate in the synthesis of more complex molecules. The nitro groups activate the benzene (B151609) ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for various coupling reactions.

Construction of Diverse Substituted Aromatic and Heterocyclic Architectures

This compound serves as a key building block for the synthesis of a wide array of substituted aromatic and heterocyclic compounds. The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functional groups onto the aromatic ring. This reactivity is fundamental to the construction of more elaborate molecular frameworks.

Furthermore, the nitro groups can be reduced to amino groups, which can then participate in a range of cyclization reactions to form heterocyclic systems. These heterocyclic structures are prevalent in pharmaceuticals, agrochemicals, and materials science. For instance, derivatives of bromo- and dinitro-substituted benzenes are precursors in the synthesis of various heterocyclic compounds, including those with potential biological activity. clockss.orgresearchgate.net The versatility of this compound as a precursor is highlighted by its use in the preparation of complex molecules through sequential substitution and cyclization strategies.

Design and Synthesis of Scaffolds for Chemical Biology Investigations

In the field of chemical biology, this compound and its derivatives are utilized in the design and synthesis of molecular scaffolds for investigating biological processes. The ability to introduce various functionalities onto the aromatic ring allows for the creation of libraries of compounds that can be screened for specific biological activities.

For example, derivatives of similar bromo-nitroaromatic compounds have been explored for their potential as anticancer agents and tyrosine kinase inhibitors. The core structure provided by this compound can be systematically modified to optimize interactions with biological targets, aiding in the development of new therapeutic leads. The synthesis of such focused libraries is crucial for structure-activity relationship (SAR) studies, which are essential in medicinal chemistry.

Substrate for Enzymatic Activity Profiling and Mechanistic Chemical Biology

The electrophilic nature of this compound, conferred by the electron-withdrawing nitro groups, makes it a useful substrate for studying certain enzymatic reactions.

Application in Glutathione (B108866) S-transferase (GST) Enzyme Assays and Related Protein Studies

A closely related compound, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), is a widely used substrate for assaying the activity of Glutathione S-transferases (GSTs). nih.govsigmaaldrich.comnih.gov GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to various electrophilic substrates. sigmaaldrich.comnih.gov The reaction between CDNB and glutathione results in the formation of a thioether, which can be monitored spectrophotometrically. sigmaaldrich.comnih.gov

Given its structural similarity to CDNB, this compound can also serve as a substrate for GSTs, allowing researchers to probe the substrate specificity and catalytic mechanism of these important enzymes. chemicalbook.com By comparing the reactivity of different halogenated and nitrated aromatic compounds, scientists can gain insights into the factors that govern enzyme-substrate interactions. These studies are vital for understanding the role of GSTs in both normal cellular function and in disease states, such as cancer, where their overexpression can lead to drug resistance. nih.gov

| Substrate | Enzyme | Application |

| 1-Chloro-2,4-dinitrobenzene (CDNB) | Glutathione S-transferase (GST) | Standard substrate for GST activity assays. nih.govsigmaaldrich.comnih.gov |

| 1-Bromo-2,4-dinitrobenzene | Glutathione S-transferase (GST) | Used as a substrate to study protein and enzyme activity. chemicalbook.comsigmaaldrich.com |

Use as Probes for Investigating Biomolecular Interactions and Reaction Mechanisms

The reactivity of this compound makes it a useful molecular probe for investigating a variety of biomolecular interactions and reaction mechanisms. Its ability to react with nucleophilic residues in proteins can be exploited to identify and characterize active sites of enzymes or binding pockets of receptors.

Furthermore, the distinct spectroscopic signature of the dinitrophenyl group allows for the convenient tracking of the molecule in biological systems. This property is valuable for studying the kinetics and thermodynamics of binding events, as well as for elucidating the mechanisms of chemical reactions in a biological context.

Contributions to Fundamental Aromatic Chemistry

Beyond its applications in synthesis and chemical biology, this compound serves as a model compound for studying the principles of aromatic chemistry. The interplay of the electron-donating methyl group and the strongly electron-withdrawing nitro groups on the aromatic ring creates a complex electronic environment.

This substitution pattern influences the regioselectivity and rate of subsequent chemical transformations, providing valuable data for understanding the subtleties of electrophilic and nucleophilic aromatic substitution reactions. Detailed studies on the reactivity of such polysubstituted benzenes contribute to the broader understanding of structure-reactivity relationships and the electronic effects of substituents in aromatic systems. This fundamental knowledge is essential for the rational design of new synthetic methodologies and functional molecules.

Model System for Studying Electronic and Steric Effects in Aromatic Reactivity

This compound is an exemplary model system for dissecting the interplay of electronic and steric effects in aromatic compounds. The two nitro (-NO₂) groups are potent electron-withdrawing groups, which significantly deactivate the benzene ring towards electrophilic attack and, conversely, activate it towards nucleophilic aromatic substitution. The methyl (-CH₃) group, in contrast, is an electron-donating group and an ortho-, para-director. The bromine atom acts as a good leaving group in nucleophilic substitution reactions.

The specific placement of these substituents at the 1, 5, 2, and 4 positions creates a molecule where these competing effects can be systematically studied. For instance, the electron-withdrawing nature of the nitro groups enhances the susceptibility of the benzene ring to attack by nucleophiles. At the same time, the steric hindrance provided by the methyl group can influence the regioselectivity of these reactions. By observing the outcomes of reactions involving this compound, researchers can gain detailed insights into how electronic activation/deactivation and steric bulk govern reaction pathways and product distributions.

In comparison to a similar compound, 1-bromo-2,4-dinitrobenzene, which lacks the methyl group, this compound is less sterically hindered at certain positions, which can lead to differences in reactivity and selectivity. This allows for comparative studies that isolate the influence of the methyl group's steric and electronic contributions.

Insights into General Principles of Electrophilic and Nucleophilic Aromatic Substitutions

The study of this compound provides fundamental insights into the mechanisms of both electrophilic and nucleophilic aromatic substitution reactions, two cornerstone reaction types in organic chemistry.

Nucleophilic Aromatic Substitution (SNAr):

The presence of the strongly electron-withdrawing nitro groups at positions ortho and para to the bromine atom makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack. This is a classic requirement for the SNAr mechanism. nih.gov The bromine atom serves as an effective leaving group. Consequently, this compound readily undergoes nucleophilic substitution reactions where the bromine is displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. chegg.com

The study of these reactions with different nucleophiles allows for the investigation of reaction kinetics, the stability of the intermediate Meisenheimer complex, and the influence of the solvent and reaction conditions. For example, the reaction with aniline (B41778) to form 2,4-dinitrodiphenylamine (B1346988) is a known application of this type of substrate. chegg.com The general mechanism involves the attack of the nucleophile on the carbon bearing the leaving group, followed by the departure of the bromide ion, leading to the substituted product. pearson.com

Electrophilic Aromatic Substitution:

While the benzene ring of this compound is generally deactivated towards electrophilic attack due to the two nitro groups, studying its behavior under forcing conditions can still provide valuable information. The directing effects of the existing substituents come into play. The methyl group is an ortho-, para-director, while the nitro groups are meta-directors. The bromine atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects, along with steric considerations, determines the position of any further substitution. Computational studies can be employed to predict the most likely sites for electrophilic attack.

By analyzing the products of such reactions, chemists can refine their understanding of the relative strengths of these directing effects and the subtle factors that control regioselectivity in polysubstituted aromatic systems.

Crystallographic and Spectroscopic Characterization for Mechanistic Understanding

X-ray Crystallography of 1-Bromo-5-methyl-2,4-dinitrobenzene (B145878) and Related Structures

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 1-Bromo-4-methyl-2-nitrobenzene, provides significant insight into the expected molecular conformation and packing.

Elucidation of Solid-State Molecular Conformation and Crystal Packing

The solid-state structure of nitrated bromotoluene derivatives is heavily influenced by the steric and electronic interplay of the substituents on the benzene (B151609) ring. For the related compound, 1-Bromo-4-methyl-2-nitrobenzene, X-ray crystallography reveals an orthorhombic crystal system. nih.govresearchgate.net In this molecule, the nitro group is twisted out of the plane of the phenyl ring, with a dihedral angle of 14.9(11)°. nih.gov This deviation from planarity is a common feature in ortho-substituted nitrobenzenes and is attributed to steric hindrance between the bulky bromine atom and the nitro group.

For this compound, one would anticipate even greater steric strain. The presence of a second nitro group at the 4-position and the methyl group at the 5-position would further influence the conformation. It is expected that both nitro groups would be significantly twisted out of the benzene ring's plane. The crystal packing is likely to be governed by a combination of weak intermolecular interactions, with no strong hydrogen bonds anticipated in the absence of hydrogen-bond donors. nih.gov

Table 1: Crystallographic Data for the Related Compound 1-Bromo-4-methyl-2-nitrobenzene

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight (g/mol) | 216.04 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.016 (5) |

| b (Å) | 14.617 (5) |

| c (Å) | 4.037 (5) |

| V (ų) | 768.1 (10) |

| Z | 4 |

| Temperature (K) | 181 |

Data sourced from Li et al. (2011). nih.govresearchgate.net

Correlation of Crystallographic Data with Reactivity in Solid-State Reactions

The molecular conformation and packing arrangement in the crystal lattice, as determined by X-ray crystallography, are crucial in dictating the course and feasibility of solid-state reactions. The orientation of the nitro groups relative to the benzene ring and neighboring molecules can influence their reactivity, for instance, in reduction reactions. The accessibility of the bromine atom, which is a potential site for nucleophilic substitution, is also determined by the crystal packing. The steric hindrance provided by the adjacent nitro and methyl groups, which can be precisely measured from crystallographic data, directly impacts the activation energy for such substitution reactions. While specific solid-state reactivity studies on this compound are not documented, the reactivity patterns can be inferred from its structural analogues.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and probing its structural details.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis for Functional Group Identification

The FT-IR and Raman spectra of this compound are dominated by vibrations characteristic of its substituent groups. The most prominent bands are those associated with the nitro (NO₂) groups. For the related 1-Bromo-2,4-dinitrobenzene, strong infrared absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ groups are observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Similar absorption bands are expected for this compound.

Other key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

C-N stretching: These vibrations are typically found in the 800-900 cm⁻¹ range.

C-Br stretching: The carbon-bromine stretching vibration is expected at lower frequencies, generally in the 500-650 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C-Br bond, which may be weak in the infrared spectrum. irjet.net

Table 2: Characteristic Vibrational Frequencies for Substituted Dinitrobenzenes

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl (C-H) | Stretch | <3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-Br | Stretch | 500 - 650 |

Data inferred from related dinitrobenzene compounds. irjet.net

Interpretation of Vibrational Data to Infer Molecular Structure and Conformation

The precise positions and intensities of the vibrational bands can be used to infer details about the molecular structure. For instance, the frequencies of the NO₂ stretching modes are sensitive to the electronic environment and steric hindrance. researchgate.net By using computational methods like Density Functional Theory (DFT), a theoretical vibrational spectrum can be calculated and compared with the experimental FT-IR and FT-Raman data. This comparison allows for a detailed assignment of each vibrational mode and can confirm the non-planar conformation of the nitro groups relative to the benzene ring. irjet.net The analysis helps in confirming the substitution pattern and provides a more complete picture of the molecule's geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide unique information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the two aromatic protons are expected to appear as distinct signals due to their different chemical environments. The proton at the 6-position will be influenced by the adjacent bromine and methyl groups, while the proton at the 3-position is situated between two electron-withdrawing nitro groups. This will result in different chemical shifts, likely in the downfield region (δ 7.5–8.5 ppm) typical for aromatic protons in electron-deficient rings. The methyl group protons would appear as a singlet further upfield, generally in the δ 2.5–3.0 ppm range.

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are heavily influenced by the substituents:

Carbons attached to the nitro groups (C-2 and C-4) will be significantly deshielded and appear at the downfield end of the aromatic region (δ 140–150 ppm).

The carbon bonded to the bromine atom (C-1) will also be downfield, but generally less so than the nitro-substituted carbons (δ 120–130 ppm).

The carbon of the methyl group will be the most shielded, appearing at the upfield end of the spectrum (δ 20-25 ppm).

The specific chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the structure of this compound.

Table 3: Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic H (C-3, C-6) | δ 7.5 - 8.5 | Singlets |

| ¹H | Methyl (CH₃) | δ 2.5 - 3.0 | Singlet |

| ¹³C | C-NO₂ | δ 140 - 150 | - |

| ¹³C | C-Br | δ 120 - 130 | - |

| ¹³C | Aromatic C-H, C-CH₃ | δ 125 - 140 | - |

| ¹³C | Methyl (CH₃) | δ 20 - 25 | - |

Predicted values based on general principles and data from related compounds.

High-Resolution NMR for Structural Confirmation and Positional Isomer Differentiation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and for distinguishing it from its positional isomers. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the methyl group protons. The aromatic protons typically resonate in the downfield region (δ 7.5–8.5 ppm), and their splitting patterns, governed by spin-spin coupling, are diagnostic of the substitution pattern on the benzene ring. The methyl group protons will appear as a singlet in the upfield region (δ 2.5–3.0 ppm).

Similarly, the ¹³C NMR spectrum provides key insights. The carbon atoms attached to the electron-withdrawing nitro groups are expected to be significantly deshielded, appearing at chemical shifts in the range of δ 140–150 ppm. The carbon atom bonded to the bromine atom would also exhibit a characteristic chemical shift, typically between δ 120–130 ppm.

The power of high-resolution NMR lies in its ability to differentiate between positional isomers. For instance, an isomer like 1-Bromo-3-methyl-2,4-dinitrobenzene would present a different set of splitting patterns and chemical shifts for its aromatic protons due to the altered spatial relationships between the substituents. The integration of the proton signals in the ¹H NMR spectrum provides the ratio of protons in different chemical environments, further confirming the correct isomeric structure. docbrown.info Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can further aid in establishing the connectivity between protons, providing unequivocal structural assignment. oxinst.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 7.5 – 8.5 |

| ¹H | Methyl Protons | 2.5 – 3.0 |

| ¹³C | C-NO₂ | 140 – 150 |

| ¹³C | C-Br | 120 – 130 |

Note: These are general predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mechanistic Insights Derived from In-situ NMR Reaction Monitoring

In-situ NMR reaction monitoring has emerged as a powerful technique to gain real-time mechanistic insights into chemical transformations. By acquiring NMR spectra directly from the reaction mixture as it proceeds, it is possible to identify and characterize transient intermediates, determine reaction kinetics, and elucidate complex reaction pathways.

The synthesis of this compound typically involves the nitration of a substituted bromotoluene. In-situ NMR can be employed to monitor the progress of this electrophilic aromatic substitution reaction. For example, by monitoring the disappearance of the starting material's NMR signals and the concurrent appearance of the product's signals, the rate of the reaction can be determined.

Furthermore, in-situ NMR can reveal the formation of any intermediate species, such as Meisenheimer complexes, which can be formed during nucleophilic aromatic substitution reactions involving highly electron-deficient aromatic rings like dinitrobenzenes. While the synthesis of the title compound is an electrophilic substitution, the study of its subsequent reactions, such as nucleophilic substitution of the bromine atom, would greatly benefit from in-situ NMR analysis.

The application of in-situ NMR is not limited to liquid-phase reactions. Advances in solid-state NMR (ssNMR) allow for the monitoring of reactions in the solid state, such as mechanochemical reactions. sigmaaldrich.com This could be relevant for studying the stability and reactivity of this compound in different physical forms. The ability to monitor crystallization processes in real-time using in-situ multinuclear MAS NMR provides valuable information on the formation of crystalline products. nih.gov

By combining the data from in-situ NMR with computational studies, a detailed understanding of the reaction mechanism, including the structures of transition states and intermediates, can be achieved. This approach has been successfully used to investigate complex reaction mechanisms, such as the stepwise Diels-Alder reaction of dinitrobenzofuroxan. diva-portal.orgnih.gov

Emerging Research Frontiers and Future Perspectives

Exploration of Sustainable and Green Chemistry Routes for Synthesis

The traditional synthesis of nitroaromatic compounds, often relying on harsh conditions and generating significant waste streams, is increasingly being replaced by more environmentally benign methods. google.comresearchgate.net Research into the green synthesis of dinitrotoluene, for instance, has explored nitration using nitric acid (97%) to circumvent the use of mixed sulfuric and nitric acids, which are problematic and energy-intensive to recycle. researchgate.net Optimized conditions for this process have been reported as a molar ratio of nitric acid to toluene (B28343) of 8:1 at a temperature of 60°C for 1 hour, achieving a high yield and purity of the dinitrotoluene product. researchgate.net

Further advancing green chemistry principles, solvent-free nitration techniques are being developed. dtic.mil One such approach involves the use of tert-butyl nitrite (B80452) in the presence of a catalyst to produce isomeric mixtures of nitrotoluene and dinitrotoluene. dtic.mil Additionally, solid acid catalysts are being investigated as recyclable and less corrosive alternatives to sulfuric acid in nitration reactions. researchgate.net The use of microwave-assisted synthesis has also been shown to accelerate reaction times and improve energy efficiency in the production of nitro compounds. researchgate.net These greener approaches, while demonstrated for related compounds, offer a clear roadmap for developing more sustainable synthetic routes to 1-Bromo-5-methyl-2,4-dinitrobenzene (B145878), minimizing environmental impact and improving process safety.

| Green Synthesis Approach | Key Features | Potential Application to this compound |

| Solid Acid Catalysis | Utilizes recyclable and non-corrosive catalysts, reducing waste. researchgate.net | Replacement of sulfuric acid in the nitration step of a toluene derivative. |

| Solvent-Free Nitration | Eliminates the need for organic solvents, reducing environmental impact. dtic.mildtic.mil | Direct nitration of a brominated toluene precursor without a solvent medium. |

| Microwave-Assisted Synthesis | Accelerates reaction rates and improves energy efficiency. researchgate.net | Rapid and efficient nitration and bromination steps. |

| Nitric Acid (97%) Nitration | Avoids the use of mixed acids, simplifying recycling. researchgate.net | A more direct and less wasteful nitration process. |

In-depth Mechanistic Elucidation of Unconventional Reactions and Transformations

While the classical understanding of nucleophilic aromatic substitution (SNAr) on electron-deficient rings like dinitrobenzene involves a two-step mechanism with a stable Meisenheimer intermediate, recent research has revealed a more complex mechanistic landscape. ccsenet.orgnih.gov Studies have shown that many SNAr reactions, particularly with less-activated electrophiles or better leaving groups, may proceed through a concerted mechanism where bond formation and bond cleavage occur simultaneously. springernature.com For sterically hindered molecules like this compound, the interplay of electronic effects from the nitro groups and steric hindrance from the methyl group can lead to unique reaction pathways and intermediates.

Future research will likely focus on a deeper computational and experimental investigation into the specific mechanisms at play for this compound. The formation of unusual intermediates and transition states, influenced by the bulky bromine and methyl substituents, presents a rich area for mechanistic exploration. Furthermore, the potential for unconventional transformations, such as photocatalytic reactions, is an emerging frontier. For example, bromo-substituted anthraquinones have been shown to act as photocatalysts for alcohol oxidation, a process that proceeds through a hydrogen transfer mechanism. nih.gov Exploring similar photocatalytic pathways for this compound could unveil novel reactivity and synthetic applications. The reduction of polynitroaromatic compounds is another area of interest, with bacterial nitroreductases capable of reducing nitro groups to hydroxylamino or amino groups, opening up biochemical transformation pathways. oup.comnih.gov

| Mechanistic Area | Focus of Investigation | Relevance to this compound |

| Nucleophilic Aromatic Substitution | Concerted vs. Stepwise mechanisms, influence of sterics. nih.govspringernature.com | Understanding how the methyl and bromo groups affect reaction pathways. |

| Photocatalysis | Light-induced reactions and novel transformations. nih.gov | Discovering new, mild reaction conditions for functionalization. |

| Biochemical Transformations | Enzymatic reduction of nitro groups. oup.comnih.gov | Exploring environmentally friendly routes to amino derivatives. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The highly exothermic nature of nitration reactions presents significant safety challenges for large-scale batch production. ewadirect.com Flow chemistry, utilizing microreactors, offers a powerful solution by providing superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. ewadirect.commdpi.comnih.gov The continuous-flow synthesis of nitroaromatic compounds, including dinitrobenzene, has been successfully demonstrated, leading to higher yields, improved selectivity, and significantly shorter reaction times compared to traditional batch methods. ewadirect.comnih.gov

For a compound like this compound, a multi-step synthesis involving both nitration and bromination, the integration of these steps into a continuous flow process is a key future direction. Automated synthesis platforms, which combine flow reactors with online monitoring and feedback control, can enable the rapid optimization of reaction conditions and facilitate the on-demand production of the target molecule. microflutech.com The development of a fully automated process for the synthesis of this compound would not only enhance safety and efficiency but also allow for the streamlined production of derivatives for various applications. innovations-report.com

| Technology | Advantages | Application in this compound Synthesis |

| Flow Chemistry/Microreactors | Enhanced safety, better heat/mass transfer, improved yield and selectivity. ewadirect.comnih.gov | Safer and more efficient nitration and bromination steps. |

| Automated Synthesis Platforms | Rapid optimization, on-demand production, process control. microflutech.cominnovations-report.com | Streamlined, multi-step synthesis with real-time monitoring. |

Development of Novel Functional Materials Derived from Brominated Dinitrobenzene Scaffolds

The unique structural and electronic properties of this compound make it an attractive building block for the development of novel functional materials. The presence of the nitro groups, which are strong electron-withdrawing groups, and the reactive bromo-substituent, which can be further functionalized, provides a versatile platform for creating materials with tailored properties.

One promising area is the use of dinitrobenzene derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net MOFs are highly porous, crystalline materials with applications in gas storage, separation, and catalysis. researchgate.net By incorporating brominated dinitrobenzene scaffolds as linkers, it is possible to create MOFs with specific functionalities, such as enhanced catalytic activity or selective adsorption properties. acs.org The ability to post-synthetically modify the bromo group within the MOF structure offers an additional layer of tunability. nih.gov

Furthermore, the development of polymers incorporating dinitrobenzene units is another active area of research. For example, fluorescent conjugated polymers containing nitroaromatic moieties have been investigated as highly sensitive sensors for the detection of explosives. psu.edu The strong electron-accepting nature of the dinitrobenzene unit can lead to significant changes in the photophysical properties of the polymer upon interaction with other molecules, forming the basis for a sensing mechanism. The exploration of these and other material applications will continue to drive research into the synthesis and functionalization of this compound and related compounds.

| Material Class | Key Features | Potential Application of this compound Scaffold |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable properties, catalytic activity. rsc.orgresearchgate.net | As a functional linker to create MOFs for catalysis or separation. acs.org |

| Functional Polymers | Sensory capabilities, unique electronic properties. psu.edu | In the development of sensors for detecting specific analytes. |

Q & A

Basic: What are the critical steps in synthesizing 1-Bromo-5-methyl-2,4-dinitrobenzene, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves sequential nitration and bromination of a toluene derivative.

Nitration : Start with 3-methyltoluene. Introduce nitro groups at positions 2 and 4 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C to avoid over-nitration).

Bromination : Subject the dinitro intermediate to electrophilic bromination. Use FeBr₃ as a catalyst and Br₂ in a non-polar solvent (e.g., CCl₄) at 50–60°C. The methyl and nitro groups direct bromination to position 5 due to steric and electronic effects .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess Br₂) and reaction time to improve yield. Purify via column chromatography (silica gel, hexane/EtOAc).

Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?

Answer:

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). Splitting patterns confirm substitution positions.

- ¹³C NMR : Detect carbons adjacent to nitro (δ 140–150 ppm) and bromine (δ 120–130 ppm).

- IR Spectroscopy : Confirm nitro groups (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and C-Br (~600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 275 (C₇H₅BrN₂O₄) and fragment peaks (e.g., loss of NO₂ or Br).

Cross-reference with computational models (DFT) for electronic structure validation .

Advanced: How can researchers resolve contradictions in reported melting points or reaction yields for this compound?

Answer:

Discrepancies often arise from impurities or varying synthetic protocols.

Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Compare with certified reference standards if available.

Reproducibility : Replicate reactions under standardized conditions (e.g., anhydrous solvents, inert atmosphere).

Statistical Analysis : Apply ANOVA to evaluate yield differences across labs. For melting points, use DSC (Differential Scanning Calorimetry) to determine precise phase transitions .

Advanced: What mechanistic insights explain the regioselectivity of bromination in this compound?

Answer:

The nitro groups (-NO₂) are strong meta-directors, while the methyl group (-CH₃) is an ortho/para-director. In the dinitro intermediate (2,4-dinitro-5-methylbenzene), the combined electronic effects favor bromination at position 5:

- Electronic Effects : Nitro groups deactivate the ring but direct incoming Br⁺ to the less deactivated position.

- Steric Effects : The methyl group at position 5 creates steric hindrance, but the nitro groups at 2 and 4 limit alternative sites.

Computational studies (e.g., Fukui indices) can predict electrophilic attack sites .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in a cool (<25°C), dry place in amber glass bottles. Label as "Toxic" and "Irritant."

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How is this compound utilized in enzyme activity assays?

Answer:

The compound acts as an electrophilic substrate analog in glutathione S-transferase (GST) assays:

Assay Design : Mix with reduced glutathione (GSH) and GST enzyme. Monitor conjugation at 340 nm (λmax for CDNB-GSH adducts).

Kinetics : Calculate Kₘ and Vₘₐₓ using Michaelis-Menten plots.

Applications : Study detoxification pathways or screen GST inhibitors. Validate results with positive controls (e.g., 1-chloro-2,4-dinitrobenzene) .

Advanced: What strategies mitigate competing side reactions during the synthesis of brominated dinitroaromatics?

Answer:

- Temperature Control : Keep bromination below 60°C to prevent debromination or ring oxidation.

- Catalyst Optimization : Use FeBr₃ in substoichiometric amounts (0.1–0.2 eq) to minimize polybromination.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions; non-polar solvents (CCl₄) improve selectivity.

- In Situ Monitoring : Employ FT-IR to detect Br₂ consumption. Quench reactions promptly after completion .

Basic: What are the environmental hazards associated with this compound, and how should waste be managed?

Answer:

- Ecotoxicity : The compound is persistent and bioaccumulative. Avoid release into waterways.

- Waste Disposal : Incinerate in a certified facility with alkaline scrubbers to neutralize Br₂ and NOₓ emissions.

- Regulatory Compliance : Follow EPA guidelines (e.g., RCRA Hazardous Waste Code U030) for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.